Lithium peroxide (Li2(O2))

Description

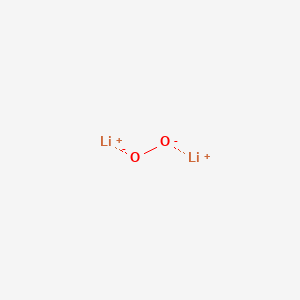

Structure

2D Structure

Propriétés

IUPAC Name |

dilithium;peroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.O2/c;;1-2/q2*+1;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGPEWYJWRWDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[O-][O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2O2 | |

| Record name | LITHIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | lithium peroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_peroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065178 | |

| Record name | Lithium peroxide (Li2(O2)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

45.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lithium peroxide appears as a white powder or sandy yellow granular solid. Irritates skin, eyes and mucous membranes. Used to produce a supply of high-purity oxygen., White solid; [Hawley] Light beige odorless powder; [MSDSonline] | |

| Record name | LITHIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5860 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

8% in water at 20 °C; 5.6% in anhydrous acetic acid at 20 °C; insoluble in absolute alcohol at 20 °C | |

| Record name | LITHIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.31 g/cu cm | |

| Record name | LITHIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine white powder to sandy yellow, granular material; moisture sensitive colorless hexagonal crystals | |

CAS No. |

12031-80-0 | |

| Record name | LITHIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12031-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium peroxide (Li2(O2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium peroxide (Li2(O2)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilithium peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at melting point | |

| Record name | LITHIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Fundamental Properties of Lithium Peroxide for Electrochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium peroxide (Li₂O₂) is a pivotal solid-state compound that has garnered significant attention for its critical role in the advancement of high-energy-density electrochemical systems, most notably lithium-air (Li-O₂) batteries. As the primary discharge product in these batteries, the intrinsic properties of Li₂O₂ directly govern the performance, efficiency, and rechargeability of the energy storage device. A thorough understanding of its fundamental characteristics is therefore paramount for the rational design of next-generation battery materials and for overcoming the current challenges that impede the practical realization of Li-O₂ technology. This technical guide provides an in-depth exploration of the core physicochemical and electrochemical properties of lithium peroxide, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate a comprehensive understanding for researchers and scientists in the field.

Core Physicochemical and Electrochemical Properties

The functional performance of lithium peroxide in an electrochemical cell is dictated by a combination of its structural, transport, and stability characteristics.

Crystal Structure

Lithium peroxide crystallizes in a hexagonal structure belonging to the P6₃/mmc space group.[1] This structure is characterized by eclipsed "ethane-like" Li₆O₂ subunits with an O-O bond distance of approximately 1.5 Å.[2] The reliable identification of this crystal structure is crucial for distinguishing Li₂O₂ from other potential lithium oxides and side products in battery cathodes.

Electronic and Ionic Conductivity

A significant challenge in the application of Li₂O₂ is its inherently poor electrical conductivity. Bulk Li₂O₂ is a wide band gap insulator, which limits charge transport and contributes to high overpotentials during battery operation.[3] The electronic conductivity is largely attributed to polaron hopping, while ionic conductivity occurs through the migration of lithium vacancies.[4][5] The disparate conductivity values between the bulk and nanoscale forms of Li₂O₂ highlight the importance of morphology in dictating electrochemical performance. Nanostructured or amorphous Li₂O₂ can exhibit significantly enhanced electrical and ionic conductivity due to a larger surface area and disordered atomic arrangements.[6]

Thermal Stability

Lithium peroxide exhibits moderate thermal stability. It decomposes into lithium oxide (Li₂O) and oxygen gas (O₂) at elevated temperatures. The onset of decomposition is generally observed in the temperature range of 340-348°C.[7] However, the exact decomposition temperature can be influenced by factors such as the material's purity, particle size, and the surrounding atmosphere.[8] In the presence of carbon, a common cathode material, the decomposition of Li₂O₂ can be further influenced by side reactions.[9]

Electrochemical Stability

The electrochemical stability window of a material defines the voltage range within which it remains stable without undergoing oxidation or reduction. While specific values for the electrochemical stability window of pure Li₂O₂ are not extensively reported, the decomposition of Li₂O₂ during the charging process of a Li-O₂ battery is a key area of investigation. The oxidation of Li₂O₂ to release oxygen typically occurs at potentials above the thermodynamic equilibrium potential of approximately 2.96 V vs. Li/Li⁺. However, in practice, significant overpotentials are often required, with charging voltages exceeding 4.0 V.[10][11]

Quantitative Data Summary

The following tables summarize the key quantitative properties of lithium peroxide compiled from various experimental and theoretical studies.

| Property | Value | Reference(s) |

| Crystal Structure | ||

| Crystal System | Hexagonal | [2] |

| Space Group | P6₃/mmc | [1] |

| O-O Bond Distance | ~1.5 Å | [2] |

| Conductivity | ||

| Electronic Conductivity (bulk) | 5 x 10⁻²⁰ S cm⁻¹ (polaronic) | [4] |

| Ionic Conductivity (bulk) | 4 x 10⁻¹⁹ S cm⁻¹ (Li-ion migration) | [4] |

| Overall Conductivity (microcrystalline) | 3.4 x 10⁻¹³ S cm⁻¹ at room temperature | [12][13] |

| Overall Conductivity (nanocrystalline) | 1.1 x 10⁻¹⁰ S cm⁻¹ at room temperature | [13] |

| Thermal Properties | ||

| Decomposition Temperature | ~340 - 348 °C (onset) | [7] |

| Decomposition Product | Li₂O | [2] |

| Electrochemical Properties | ||

| Theoretical Voltage (vs. Li/Li⁺) | 2.96 V | [14] |

| Observed Charging Voltage | > 4.0 V | [10][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the fundamental properties of lithium peroxide.

Synthesis of Crystalline Lithium Peroxide

A common method for synthesizing Li₂O₂ powder for research purposes is through a precipitation reaction between a lithium salt and a peroxide source in an aqueous or aqueous-organic medium.

-

Reactants : Lithium hydroxide monohydrate (LiOH·H₂O) and hydrogen peroxide (H₂O₂).[1][15]

-

Procedure :

-

Dissolve a stoichiometric amount of LiOH·H₂O in deionized water or a mixture of water and an organic solvent like ethanol.[15]

-

Slowly add a solution of H₂O₂ (typically 30 wt%) to the lithium hydroxide solution while stirring vigorously.[1]

-

A precipitate of lithium peroxide hydrate (Li₂O₂·H₂O₂) or a related complex will form.

-

The precipitate is then filtered, washed with a suitable solvent (e.g., ethanol) to remove unreacted precursors, and dried under vacuum at a controlled temperature (e.g., 125-135°C) to obtain anhydrous Li₂O₂.[15]

-

X-ray Diffraction (XRD) for Crystal Structure Analysis

XRD is the primary technique for identifying the crystalline phases present in a sample and for determining its crystal structure.

-

Instrumentation : A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

-

Sample Preparation : A fine powder of the Li₂O₂ sample is typically mounted on a zero-background sample holder.

-

Data Collection : The diffraction pattern is recorded over a 2θ range, for instance, from 10° to 80°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis (Rietveld Refinement) : The collected XRD pattern is analyzed using software like GSAS-II or FullProf.[16][17] The Rietveld refinement method is employed to refine the crystal structure parameters (lattice parameters, atomic positions, etc.) by fitting a calculated diffraction pattern to the experimental data. This analysis provides quantitative information about the phase purity and crystallite size of the Li₂O₂.[14][18][19]

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition behavior.

-

Instrumentation : A thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) is often used to identify the evolved gases during decomposition.

-

Procedure :

-

A small amount of the Li₂O₂ powder (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

The sample is heated from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 5-10 °C/min).[1][9]

-

The analysis is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with air.[1]

-

-

Data Analysis : The TGA curve plots the percentage of mass loss versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Electrochemical Impedance Spectroscopy (EIS) for Conductivity Measurement

EIS is a powerful technique for characterizing the ionic and electronic transport properties of materials.

-

Cell Setup : A symmetric cell with the Li₂O₂ sample pressed into a pellet and sandwiched between two blocking electrodes (e.g., gold or stainless steel) is typically used.

-

Measurement Parameters :

-

Frequency Range : A wide frequency range, typically from 1 MHz down to 0.1 Hz, is scanned.[20]

-

AC Amplitude : A small AC voltage perturbation (e.g., 10 mV) is applied to ensure a linear response.

-

-

Data Analysis : The impedance data is plotted in a Nyquist plot (imaginary part vs. real part of impedance). An equivalent circuit model, often consisting of resistors and constant phase elements (CPEs), is used to fit the experimental data. The different components of the circuit represent the bulk resistance, grain boundary resistance, and electrode interface contributions, from which the ionic and electronic conductivities can be extracted.

Operando X-ray Diffraction for In-situ Analysis

Operando XRD allows for the real-time monitoring of structural changes in the Li₂O₂ within an operating electrochemical cell.

-

Specialized Cell : A custom-designed electrochemical cell with an X-ray transparent window (e.g., Kapton or beryllium) is required. The cell contains a lithium metal anode, an electrolyte, and a cathode where Li₂O₂ is formed and decomposed.[10][21]

-

Procedure :

-

The cell is assembled in an inert atmosphere (e.g., an argon-filled glovebox).

-

The cell is placed in the beamline of a synchrotron X-ray source, which provides high-intensity X-rays for rapid data collection.

-

XRD patterns are continuously collected while the cell is being discharged and charged at a constant current.[5]

-

-

Data Analysis : The evolution of the Li₂O₂ diffraction peaks is monitored over time. This provides direct evidence for the formation and decomposition of crystalline Li₂O₂ during the electrochemical cycling and allows for the study of changes in crystallite size and strain.[22][23]

Signaling Pathways and Experimental Workflows

Visualizing the complex processes involved in the study of lithium peroxide is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the key formation and decomposition pathways of Li₂O₂ and a typical experimental workflow for its characterization.

Conclusion

The fundamental properties of lithium peroxide are intricately linked to the performance and viability of Li-O₂ batteries. Its insulating nature presents a significant hurdle, while its thermal and electrochemical stability dictates the operating conditions and cycle life of the battery. This technical guide has provided a comprehensive overview of these core properties, supported by quantitative data and detailed experimental protocols. The provided diagrams offer a clear visual representation of the key chemical processes and a logical workflow for the characterization of this important material. A continued and deepened understanding of the fundamental science of lithium peroxide will be instrumental in guiding the development of strategies to enhance its properties, such as through nanostructuring, doping, or the use of redox mediators, ultimately paving the way for the next generation of high-energy electrochemical storage systems.

References

- 1. Thermal Decomposition Study on Li2O2 for Li2NiO2 Synthesis as a Sacrificing Positive Additive of Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Electrochemical stability of glyme-based electrolytes for Li–O2 batteries studied by in situ infrared spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Understanding the Electrochemical Formation and Decomposition of Li2O2 and LiOH with Operando X-ray Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. anl.gov [anl.gov]

- 7. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 8. A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 9. rsc.org [rsc.org]

- 10. Operando structural study of non-aqueous Li–air batteries using synchrotron-based X-ray diffraction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. Rietveld Refinement X-Ray Diffraction (XRD) Technique | Lucideon [lucideon.com]

- 15. matec-conferences.org [matec-conferences.org]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. thraceanzeolite.gr [thraceanzeolite.gr]

- 19. X-ray Diffraction Rietveld Refinement and Its Application in Cathode Materials for Lithium-ion Batteries [jim.org.cn]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Operando structural study of non-aqueous Li–air batteries using synchrotron-based X-ray diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Nature of Li2O2 oxidation in a Li-O2 battery revealed by operando X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

synthesis of high-purity lithium peroxide from lithium hydroxide and hydrogen peroxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of high-purity lithium peroxide (Li₂O₂) from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). The methodologies detailed herein are compiled from various scientific sources to ensure a thorough and accurate presentation for its intended audience of researchers, scientists, and drug development professionals. This document outlines the core chemical principles, experimental procedures, and quantitative data to facilitate the production of high-purity Li₂O₂ for various applications, including its use in lithium-air batteries and as a specialized oxidizing agent.

Core Synthesis Principles

The fundamental reaction for the synthesis of lithium peroxide involves the reaction of lithium hydroxide with hydrogen peroxide. The process typically proceeds through an intermediate, lithium hydroperoxide (LiOOH), which is then dehydrated to form the final anhydrous lithium peroxide product.[1] The overall chemical equations can be summarized as follows:

-

Formation of Lithium Hydroperoxide: LiOH + H₂O₂ → LiOOH + H₂O[1]

-

Dehydration to Lithium Peroxide: 2LiOOH → Li₂O₂ + H₂O₂[1]

Several methods have been developed to optimize this synthesis, primarily focusing on increasing purity, yield, and safety. Common approaches include precipitation in an aqueous-organic medium and direct precipitation from aqueous solutions.[2][3] The use of an organic solvent, such as ethanol, is beneficial as lithium peroxide is practically insoluble in it, which aids in its separation and purification.[2]

Experimental Protocols

This section details two primary methods for the synthesis of high-purity lithium peroxide.

Method 1: Synthesis in an Aqueous-Organic Medium

This method, adapted from a wasteless synthesis technology, allows for the production of high-purity lithium peroxide with high yields.[2]

Materials:

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

30-67% Hydrogen peroxide (H₂O₂)

-

Ethanol (absolute)

-

Ice bath

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, dissolve lithium hydroxide monohydrate in 65-67% hydrogen peroxide under ice-cooling.[2] Alternatively, a suspension of lithium hydroxide in ethanol can be prepared, to which a 28% hydrogen peroxide solution is added.[2] The molar ratio of H₂O₂ to LiOH should be maintained between 0.75:1 and 1:1.[2]

-

Reaction: The mixture is stirred vigorously. For the suspension method, the mixture is brought to a boil and stirred for 1.2 hours.[2]

-

Precipitation and Filtration: The resulting precipitate of lithium peroxide monohydrate, which appears as a pale cream color, is separated from the mother liquor by filtration.[2]

-

Washing: The precipitate is washed with absolute ethanol to remove impurities.[2]

-

Drying: The washed precipitate is dried under vacuum at a temperature ranging from 80-120°C to yield anhydrous lithium peroxide.[2]

Method 2: Simple Precipitation Method

This straightforward method is suitable for laboratory-scale synthesis.[3]

Materials:

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

30% Hydrogen peroxide (H₂O₂)

-

Cellulose filter paper

-

Vacuum oven

Procedure:

-

Reaction: Pour 1.25 g of lithium hydroxide monohydrate into 100 mL of vigorously stirred 30% hydrogen peroxide.[3]

-

Stirring: Continue stirring for one hour until a yellowish precipitate is formed.[3]

-

Filtration: Filter the precipitate using a cellulose filter paper.[3]

-

Drying: Dry the precipitate in a vacuum oven at ambient temperature until it is fully parched.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from various synthesis methods to provide a clear comparison of their effectiveness.

| Parameter | Aqueous-Organic Medium Method | Simple Precipitation Method | Notes |

| Starting Materials | LiOH·H₂O, 28-67% H₂O₂, Ethanol | LiOH·H₂O, 30% H₂O₂ | |

| Molar Ratio (H₂O₂/LiOH) | 0.75-1.15 | Not specified | Optimal ratio for the aqueous-organic method is 1.10-1.15.[2] |

| Reaction Temperature | Boiling (for suspension) or ice-cooling | Ambient | The aqueous-organic method can be performed at different temperatures. |

| Reaction Time | 1.2 hours (for suspension) | 1 hour | |

| Purity of Li₂O₂ | Up to 94% | Not specified | Purity can reach up to 99.6% under laboratory conditions.[2] |

| Yield (based on Li) | 80-98% | Not specified | The wasteless technology approach reports yields up to 98%.[2][4] |

Experimental Workflow and Process Visualization

The following diagrams illustrate the key experimental workflows for the synthesis of high-purity lithium peroxide.

Caption: General workflow for the synthesis of high-purity lithium peroxide.

Caption: Chemical reaction pathway for lithium peroxide synthesis.

Characterization of High-Purity Lithium Peroxide

To ensure the desired purity and quality of the synthesized lithium peroxide, various analytical techniques can be employed. These include:

-

X-ray Diffraction (XRD): To confirm the crystal structure of Li₂O₂.[5]

-

Thermogravimetric Analysis (TGA): To study the thermal decomposition of Li₂O₂ and identify any impurities.[3][5]

-

Titration Methods: To quantify the peroxide content and assess purity.[6]

-

Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the Li₂O₂ powder.

High-purity lithium oxide (Li₂O) can be synthesized by the thermal decomposition of the peroxide at temperatures up to 1070 K under a dynamic vacuum, with resulting purities of 99.8 to 100.0%.[7][8]

Conclusion

The synthesis of high-purity lithium peroxide from lithium hydroxide and hydrogen peroxide is a well-established process with multiple effective methodologies. The choice of method may depend on the desired scale, purity requirements, and available resources. The aqueous-organic medium method offers a "wasteless" approach with high yields, making it suitable for larger-scale production.[2][9][10] The simple precipitation method provides a quick and straightforward route for laboratory-scale synthesis.[3] Careful control of reaction parameters and thorough characterization are crucial for obtaining a high-purity final product suitable for demanding applications in research and development.

References

- 1. Lithium peroxide - Wikipedia [en.wikipedia.org]

- 2. matec-conferences.org [matec-conferences.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Lithium Peroxide from Hydrogen Peroxide and Lithium Hydroxide in Aqueous-Organic Medium: Wasteless Technology | MATEC Web of Conferences [matec-conferences.org]

- 5. Thermal Decomposition Study on Li2O2 for Li2NiO2 Synthesis as a Sacrificing Positive Additive of Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ppms.trec.pdx.edu [ppms.trec.pdx.edu]

- 7. researchgate.net [researchgate.net]

- 8. Preparation, characterization, and melting point of high-purity lithium oxide (Journal Article) | OSTI.GOV [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. doaj.org [doaj.org]

Unraveling the Crystal Structure of Lithium Peroxide: An In-depth Technical Guide Using X-ray Diffraction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of lithium peroxide (Li₂O₂) utilizing X-ray diffraction (XRD). It is designed to serve as a valuable resource for researchers and scientists engaged in materials science, particularly those involved in the development of lithium-air batteries where Li₂O₂ is a key discharge product. This document details the established crystal structures, presents key crystallographic data in a clear, tabular format, outlines experimental protocols for XRD analysis, and illustrates the analytical workflow.

Introduction to the Crystal Structure of Lithium Peroxide

Lithium peroxide is a pivotal compound in the field of energy storage, primarily for its role in Li-O₂ batteries, which theoretically offer significantly higher energy densities than conventional lithium-ion batteries. The formation and decomposition of Li₂O₂ at the cathode are central to the battery's charge and discharge cycles. A thorough understanding of its crystal structure is paramount for controlling its morphology, stability, and electrochemical behavior, thereby enhancing battery performance and longevity.

While several polymorphs have been investigated, the most commonly accepted and thermodynamically stable crystal structure of lithium peroxide is the hexagonal form.[1][2] This structure, belonging to the P6₃/mmc space group, is the focus of this guide.[3][4] Other metastable structures, such as tetragonal and cubic forms, have been reported but are less prevalent.[4][5]

Crystallographic Data of Hexagonal Lithium Peroxide

The hexagonal crystal structure of Li₂O₂ has been extensively characterized. The following tables summarize the key quantitative data derived from X-ray diffraction studies and computational models.

Table 1: Crystal System and Space Group of Lithium Peroxide

| Crystal System | Space Group | Space Group Number |

| Hexagonal | P6₃/mmc | 194 |

Table 2: Lattice Parameters of Hexagonal Lithium Peroxide

| Parameter | Value (Å) |

| a | ~3.17 |

| c | ~7.70 |

Note: The exact lattice parameters can vary slightly depending on the experimental conditions and the presence of defects or strain.

Table 3: Atomic Coordinates and Wyckoff Positions for Hexagonal Lithium Peroxide

| Atom | Wyckoff Position | x | y | z |

| Li | 4f | 1/3 | 2/3 | ~0.08 |

| O | 4e | 0 | 0 | ~0.18 |

Table 4: Selected Interatomic Distances in Hexagonal Lithium Peroxide

| Bond | Distance (Å) |

| O-O | ~1.55 |

| Li-O | ~1.99 - 2.17 |

The O-O bond length is a critical parameter, confirming the peroxide (O₂²⁻) nature of the anion.[4] Variations in Li-O bond lengths suggest a degree of covalent character in the bonding.

Experimental Protocol for X-ray Diffraction Analysis of Lithium Peroxide

The characterization of lithium peroxide via XRD, especially within an electrochemical environment (operando analysis), requires careful experimental design. The following protocol outlines the key steps for obtaining high-quality diffraction data.

Sample Preparation

For ex situ analysis of commercial or synthesized Li₂O₂ powder:

-

Grinding: Gently grind the Li₂O₂ powder in an agate mortar and pestle to ensure a random crystallite orientation and a uniform particle size.

-

Sample Holder: Mount the powdered sample onto a zero-background sample holder (e.g., a silicon single crystal wafer) to minimize background scattering. Ensure a flat and smooth sample surface.

For operando analysis within a Li-O₂ battery:

-

Cell Design: Utilize a specially designed electrochemical cell with an X-ray transparent window (e.g., beryllium or Kapton).

-

Cathode Preparation: The cathode is typically composed of a porous carbon material loaded onto a current collector. The Li₂O₂ forms on this cathode during battery discharge.[6]

-

Electrolyte: Use an appropriate aprotic electrolyte, such as dimethoxyethane (DME), to facilitate the electrochemical reactions.[6][7]

XRD Instrument and Data Collection Parameters

-

X-ray Source: A high-intensity X-ray source, such as a synchrotron source or a rotating anode generator with Cu Kα radiation (λ = 1.5406 Å), is recommended to obtain good signal-to-noise in a reasonable time, which is particularly crucial for operando measurements.[8]

-

Diffractometer Setup: Operate the diffractometer in a Bragg-Brentano geometry for powder samples.

-

Scan Parameters:

-

2θ Range: Scan a wide 2θ range (e.g., 10-80°) to capture all significant diffraction peaks.

-

Step Size: Use a small step size (e.g., 0.01-0.02°) to ensure high resolution.

-

Dwell Time: The counting time per step should be optimized to achieve adequate peak intensities. For operando studies, a balance between time resolution and data quality is essential.[9]

-

Data Analysis: Rietveld Refinement

Rietveld refinement is a powerful technique used to analyze powder diffraction data.[10][11] It involves fitting a calculated diffraction pattern to the experimental data, allowing for the determination of various structural parameters.

-

Software: Utilize specialized software such as GSAS, FullProf, or TOPAS.[12]

-

Initial Model: Start the refinement with an initial structural model for hexagonal Li₂O₂ (space group, atomic positions).

-

Refinement Parameters: Sequentially refine the following parameters:

-

Scale factor and background coefficients.

-

Lattice parameters.

-

Peak profile parameters (e.g., Caglioti parameters for peak width and a pseudo-Voigt function for peak shape).

-

Atomic coordinates and isotropic/anisotropic displacement parameters.

-

Preferred orientation parameters, if necessary, as Li₂O₂ often exhibits a platelet-like morphology.[13][14]

-

-

Goodness-of-Fit: Monitor the goodness-of-fit indicators (e.g., Rwp, Rp, and χ²) to assess the quality of the refinement.

Visualizing the Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for XRD analysis and the logical relationship of the structural parameters obtained.

Caption: Experimental workflow for the crystal structure analysis of lithium peroxide using X-ray diffraction.

Caption: Logical relationship of parameters in the crystal structure determination of Li₂O₂ from XRD data.

Conclusion

X-ray diffraction is an indispensable tool for the structural characterization of lithium peroxide. Through detailed analysis of diffraction patterns, particularly with the application of Rietveld refinement, precise information about the crystal structure, including lattice parameters and atomic positions, can be obtained. This knowledge is fundamental for understanding the properties of Li₂O₂ and for the rational design of high-performance Li-O₂ batteries. The protocols and data presented in this guide offer a solid foundation for researchers to conduct and interpret their own XRD studies on this important material.

References

- 1. Theoretical exploration of various lithium peroxide crystal structures in a li-air battery - Beijing Institute of Technology [pure.bit.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. mp-841: Li2O2 (hexagonal, P6_3/mmc, 194) [legacy.materialsproject.org]

- 4. Materials Data on Li2O2 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Understanding the Electrochemical Formation and Decomposition of Li2O2 and LiOH with Operando X-ray Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 11. X-ray Diffraction Rietveld Refinement and Its Application in Cathode Materials for Lithium-ion Batteries [jim.org.cn]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Nature of Li2O2 oxidation in a Li-O2 battery revealed by operando X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Lithium Peroxide to Lithium Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of lithium peroxide (Li₂O₂) into lithium oxide (Li₂O). The document details the core reaction mechanism, summarizes key quantitative data from experimental studies, outlines detailed experimental protocols, and provides visual representations of the decomposition pathway and analytical workflows.

Core Decomposition Mechanism

The thermal decomposition of lithium peroxide is a critical process in various applications, including the regeneration of cathode materials in lithium-air batteries and the synthesis of high-purity lithium oxide. The fundamental reaction involves the breakdown of solid lithium peroxide into solid lithium oxide and gaseous oxygen.

The overall chemical equation for this decomposition is:

2Li₂O₂(s) → 2Li₂O(s) + O₂(g) [1][2]

This reaction is typically initiated by heating the lithium peroxide in an inert atmosphere. The decomposition temperature can vary depending on factors such as the purity of the Li₂O₂, its particle size, and the heating rate. Studies have shown that the decomposition generally begins at temperatures around 340°C and is completed by approximately 450°C.[1][3][4]

In practice, the starting lithium peroxide material is often synthesized from lithium hydroxide monohydrate (LiOH·H₂O) and hydrogen peroxide (H₂O₂).[3][5][6] This can lead to the presence of LiOH impurities in the Li₂O₂ sample. Consequently, the overall thermal decomposition process can be more complex, involving multiple steps:

-

Dehydration of LiOH·H₂O: If present, hydrated lithium hydroxide loses water at temperatures between 90°C and 200°C.[3][6]

-

Decomposition of Li₂O₂: This is the main decomposition step, occurring between 340°C and 420°C.[3][7]

-

Pyrolysis of Anhydrous LiOH: Any remaining anhydrous LiOH decomposes at higher temperatures, typically between 420°C and 550°C.[3]

The decomposition of Li₂O₂ is thought to be initiated by the dissociation of the O-O bond within the peroxide molecule.[8] The "nascent" oxygen formed during this process is highly reactive and can enhance the oxidation of surrounding materials.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the thermal decomposition of lithium peroxide as reported in various studies.

Table 1: Thermal Decomposition Temperatures

| Parameter | Temperature Range (°C) | Source |

| Decomposition Onset | 340 - 348 | [3][4] |

| Decomposition End | 420 - 450 | [1][3] |

| LiOH·H₂O Dehydration | 90 - 200 | [3][6] |

| Anhydrous LiOH Pyrolysis | 420 - 550 | [3] |

Table 2: Kinetic Parameters for Li₂O₂ Decomposition

| Activation Energy (kJ/mol) | Reaction Order | Experimental Conditions | Source |

| 209.2 | Not specified | 97% pure Li₂O₂ | [8] |

| 233.9 | Not specified | In vacuum | [8] |

| 215 | First-order | Powdered Li₂O₂ in argon | [8] |

| 221 | First-order | Compacted Li₂O₂ in argon | [8] |

| 141 | Not specified | Decomposition of a Li₂O₂·H₂O₂·H₂O precipitate | [8] |

Experimental Protocols

The characterization of the thermal decomposition of lithium peroxide typically involves a combination of thermal analysis and structural analysis techniques.

A. Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

-

Objective: To determine the temperature ranges of decomposition and quantify the mass loss associated with the release of oxygen and other volatile species.

-

Methodology:

-

A precise amount of the lithium peroxide sample (typically 5-10 mg) is placed into a crucible, commonly made of alumina (Al₂O₃).[3]

-

The crucible is loaded into a thermogravimetric analyzer.

-

The sample is heated from room temperature to a final temperature (e.g., 900°C) at a constant, linear heating rate (e.g., 5 °C/min).[3][7]

-

The entire experiment is conducted under a continuous flow of an inert gas, such as high-purity nitrogen (N₂), to prevent side reactions with atmospheric components.[3]

-

The TGA instrument continuously measures and records the mass of the sample as a function of temperature. The DTA instrument measures the temperature difference between the sample and a reference, identifying exothermic or endothermic events.

-

The resulting TGA curve shows step-wise mass losses corresponding to dehydration and decomposition events. The derivative of the TGA curve (DTG) helps to pinpoint the temperatures of the maximum rates of mass loss.[3][6]

-

B. Structural Analysis: X-Ray Diffraction (XRD)

-

Objective: To identify the crystalline phases present in the material before, during, and after the thermal decomposition process.

-

Methodology:

-

Samples of lithium peroxide are heated to specific target temperatures (e.g., 350°C, 450°C, 600°C) in a tube furnace under an inert atmosphere for a set duration (e.g., 60 minutes).[3][6]

-

After heating, the samples are cooled to room temperature.

-

A portion of each heat-treated sample, along with an initial, unheated sample, is prepared for XRD analysis.

-

The samples are analyzed using an X-ray diffractometer. The instrument directs X-rays onto the sample and measures the scattered radiation at various angles.

-

The resulting diffraction patterns are then compared to standard diffraction patterns from databases (e.g., PDF-01-073-1640 for Li₂O₂) to identify the crystalline compounds present, such as Li₂O₂, Li₂O, and LiOH.[6] This allows for confirmation of the conversion of Li₂O₂ to Li₂O.[3][7]

-

Visualizations

Decomposition Pathway Diagram

Caption: Thermal decomposition pathway of Li₂O₂ with common impurities.

Experimental Workflow Diagram

References

- 1. Lithium peroxide - Wikipedia [en.wikipedia.org]

- 2. Lithium oxide - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Thermal Decomposition Study on Li2O2 for Li2NiO2 Synthesis as a Sacrificing Positive Additive of Lithium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermal Decomposition Study on Li2O2 for Li2NiO2 Synthesis as a Sacrificing Positive Additive of Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 9. researchgate.net [researchgate.net]

- 10. Thermal and electrochemical decomposition of lithium peroxide in non-catalyzed carbon cathodes for Li–air batteries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Ab Initio Calculations of Lithium Peroxide Thermodynamic Properties: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the application of ab initio (first-principles) computational methods to determine the thermodynamic properties of lithium peroxide (Li₂O₂). Lithium peroxide is a critical discharge product in lithium-air (Li-O₂) batteries, and a precise understanding of its thermodynamic stability and behavior is paramount for designing next-generation energy storage systems.[1] This document details the underlying computational methodologies, summarizes key thermodynamic data from theoretical studies, and presents a standardized workflow for such calculations. It is intended for researchers and scientists in materials science, computational chemistry, and energy storage.

Crystal Structure of Lithium Peroxide

The foundation of any solid-state ab initio calculation is an accurate representation of the material's crystal structure. For lithium peroxide, early X-ray diffraction studies proposed two different structures. However, a combination of modern high-energy X-ray diffraction and first-principles calculations, particularly using Density Functional Theory (DFT) with hybrid functionals, has definitively identified the hexagonal structure proposed by Föppl (space group P6₃/mmc) as the correct ground-state configuration.[2][3] This structure features eclipsed "ethane-like" Li₆O₂ subunits.[4]

| Structural Parameter | Value | Source |

| Crystal System | Hexagonal | [4] |

| Space Group | P6₃/mmc | [5] |

| a, b Lattice Constants | 3.18 Å | [1] |

| c Lattice Constant | 7.73 Å | [1] |

| O-O Bond Length | ~1.5 Å | [4] |

| Li-O Bond Lengths | 1.97 Å, 2.02 Å | [5] |

Computational Methodologies

Ab initio or first-principles calculations solve the quantum mechanical equations governing the electrons in a material to predict its properties without empirical parameters.[6] For solid-state systems like Li₂O₂, Density Functional Theory (DFT) is the most widely used and effective method.[7][8]

DFT calculations are a cornerstone of modern computational materials science.[9] The methodology is based on solving the Kohn-Sham equations, which reframe the complex many-body electronic problem into a more manageable one involving a fictitious system of non-interacting electrons moving in an effective potential. The key components of a DFT calculation for a solid include:

-

Exchange-Correlation Functional: This term approximates the complex quantum mechanical interactions between electrons. Common choices include the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA). Hybrid functionals, which mix in a portion of exact Hartree-Fock exchange, often provide more accurate formation enthalpies.[2]

-

Basis Set: To solve the equations numerically, the electron wavefunctions are expanded in a set of mathematical functions called a basis set. For periodic solids, delocalized plane waves are a common and efficient choice.[7][10]

-

Pseudopotentials: To simplify the calculation, the tightly bound core electrons are often "frozen" and their interaction with the valence electrons is replaced by an effective potential known as a pseudopotential.

The process for calculating thermodynamic properties involves a series of computational steps. This workflow is crucial for ensuring accurate and reproducible results.

Caption: A generalized workflow for the ab initio calculation of Li₂O₂ thermodynamic properties.

Detailed Steps:

-

Structure Definition: The calculation begins with the known crystal structure of Li₂O₂ (P6₃/mmc) as the initial input.

-

Parameter Selection: Key parameters are chosen, including the DFT functional, the plane-wave energy cutoff, and the density of the k-point mesh for sampling the Brillouin zone.[7]

-

Geometry Optimization: The atomic positions and the lattice parameters are computationally relaxed to find the lowest energy (most stable) configuration for the chosen DFT functional.

-

Total Energy Calculation: A high-precision static calculation is performed on the optimized structure to obtain the ground-state electronic energy.

-

Reference Energy Calculations: To compute formation properties, the total energies of the constituent elements in their standard states (body-centered cubic bulk lithium and gaseous O₂ molecules) are also calculated with the same computational parameters.

-

Phonon Calculations: To determine temperature-dependent properties, phonon (lattice vibration) calculations are performed. By combining DFT with a quasi-harmonic approximation or the Debye model, one can compute the vibrational contributions to the free energy.[10]

-

Property Calculation: The final thermodynamic properties are derived from the outputs of the preceding steps. For example, the enthalpy of formation is calculated from the total energies of Li₂O₂ and its constituent elements. Heat capacity and entropy are derived from the calculated phonon density of states.[10][11]

Calculated Thermodynamic Properties

Ab initio methods have been used to predict a range of thermodynamic properties for lithium peroxide. The results often depend on the level of theory employed.

The formation energy is a critical measure of a compound's stability. For Li₂O₂, it is the energy change for the reaction: 2Li (solid) + O₂ (gas) → Li₂O₂ (solid).

| Property | Computational Method | Calculated Value | Reference |

| Formation Energy | DFT (details unspecified) | -1.507 eV/atom | [5] |

| Formation Energy | DFT (details unspecified) | -1.361 eV/atom | [12] |

| Enthalpy of Formation (ΔfH⦵298) | Experimental | -13.83 kJ/g (-634.4 kJ/mol) | [4] |

| Gibbs Free Energy (ΔG) | DFT (in DMSO solvent) | Varies with electrolyte | [13] |

Note: Theoretical values are often reported per atom or formula unit and may not include zero-point energy or thermal corrections unless specified, leading to variations from experimental standard enthalpies.

By incorporating phononic effects, the thermodynamic behavior of Li₂O₂ can be predicted across a range of temperatures and pressures.[10]

| Property | Computational Method | Predicted Behavior | Reference |

| Heat Capacity (Cv) | DFT + Quasi-harmonic Debye Model | Calculated for 0-500 K and 0-10 GPa | [10] |

| Entropy (S) | DFT + Quasi-harmonic Approximation | Calculated and its dependence on pressure and temperature investigated | [11] |

| Thermal Expansion | DFT + Quasi-harmonic Debye Model | Calculated for 0-500 K and 0-10 GPa | [10] |

| Debye Temperature (ΘD) | DFT + Quasi-harmonic Debye Model | Calculated as a function of pressure | [10] |

These calculations show that thermodynamic properties like heat capacity and thermal expansion can be reliably obtained from first principles, providing crucial data for modeling battery performance under different operating conditions.[10][11]

Conclusion

Ab initio calculations, particularly those based on Density Functional Theory, are powerful and indispensable tools for determining the fundamental thermodynamic properties of lithium peroxide. These methods have not only been instrumental in confirming the correct crystal structure of Li₂O₂ but also provide reliable quantitative data on its stability, heat capacity, and thermal expansion.[2][10] The computational workflows and data presented in this guide serve as a valuable resource for researchers, enabling a deeper, atomistic understanding of the materials that underpin advanced Li-O₂ battery technology.

References

- 1. web.xidian.edu.cn [web.xidian.edu.cn]

- 2. Structure of lithium peroxide | NIST [nist.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Lithium peroxide - Wikipedia [en.wikipedia.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. Computational Methods for Solids | Oxford Advanced Materials Network [advancedmaterials.web.ox.ac.uk]

- 7. Computational chemical methods in solid-state physics - Wikipedia [en.wikipedia.org]

- 8. ceder.berkeley.edu [ceder.berkeley.edu]

- 9. CECAM - Quantum-chemistry methods for materials scienceQuantum-chemistry methods for materials science [cecam.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to Quantum Mechanical Calculations of Lithium Peroxide Structures

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the quantum mechanical calculations of lithium peroxide (Li₂O₂) structures, a critical component in the advancement of lithium-air (Li-O₂) batteries. Understanding the atomic and electronic structure of Li₂O₂ is paramount for optimizing battery performance, including capacity, cyclability, and efficiency. This document provides a comprehensive overview of the theoretical frameworks, computational methodologies, and key findings in the field, presenting quantitative data in a clear, comparative format.

Introduction to Lithium Peroxide in Energy Storage

Lithium peroxide is the primary discharge product in aprotic Li-O₂ batteries, a technology with a theoretical energy density significantly higher than conventional lithium-ion batteries.[1][2] The insulating nature of Li₂O₂ and its deposition on the cathode surface are major factors limiting the practical performance of these batteries.[1] Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the fundamental properties of Li₂O₂ and guiding the design of more efficient battery systems.[1][3]

Crystal Structures of Lithium Peroxide

While several crystal structures of Li₂O₂ have been proposed and investigated, the hexagonal Föppl structure is widely recognized as the thermodynamic ground state.[4][5] Theoretical studies have also explored various metastable polymorphs that could potentially form under the non-equilibrium conditions of battery operation.[4][6]

The Ground State: Föppl Structure

Early X-ray diffraction studies led to different proposed structures for Li₂O₂.[5] However, a combination of advanced experimental techniques and first-principles calculations have confirmed the Föppl structure, belonging to the P6₃/mmc space group, as the most stable configuration.[5][7][8] This structure is characterized by eclipsed "ethane-like" Li₆O₂ subunits with a distinct O-O peroxide bond.[9]

Metastable Structures

Computational studies have identified several metastable Li₂O₂ crystal structures with different orientations of the peroxide ions.[4] These alternative structures are energetically close to the ground state and may be thermodynamically feasible to form during the electrochemical discharge process in a Li-O₂ cell.[4][6] The existence of these polymorphs could have significant implications for the morphology and decomposition of the Li₂O₂ deposit.

Computational Methodologies

Density Functional Theory (DFT) is the most common quantum mechanical method employed to investigate the structural and electronic properties of lithium peroxide.[3][8] The choice of exchange-correlation functional and basis set is crucial for obtaining accurate results.

Density Functional Theory (DFT) Calculations

DFT calculations for Li₂O₂ typically involve the following steps:

-

Structural Optimization: The atomic positions and lattice parameters of a given Li₂O₂ crystal structure are relaxed to find the minimum energy configuration.

-

Electronic Structure Calculation: The electronic band structure and density of states are calculated to determine the material's electronic properties, such as the band gap.

-

Property Calculation: Various properties, including formation energies, vibrational frequencies, and surface energies, are computed from the optimized structure and its electronic ground state.

The selection of the exchange-correlation functional is critical. While standard local and semi-local functionals like the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) are widely used, they are known to underestimate the band gap of insulators like Li₂O₂.[10][11] Hybrid functionals, such as HSE06, which incorporate a portion of exact Hartree-Fock exchange, often provide more accurate predictions of the electronic structure.[5][11]

Experimental Validation

Theoretical predictions are validated through comparison with experimental data. X-ray Diffraction (XRD) is a primary technique for determining the crystal structure of Li₂O₂.[4][5] Additionally, techniques like Non-resonant Inelastic X-ray Scattering (NIXS) can provide further insight into the electronic structure and bonding, offering a stringent test for theoretical models.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from quantum mechanical calculations of the ground state (Föppl) and other notable Li₂O₂ structures.

Table 1: Calculated Lattice Parameters of the Föppl Li₂O₂ Structure

| Computational Method | a (Å) | c (Å) | Reference |

| DFT (GGA) | 3.158 | 7.686 | [7] |

| DFT (Details not specified) | 3.13 | 7.62 | [6] |

| Experimental | 3.142 | 7.65 | [7] |

Table 2: Calculated Properties of Li₂O₂ Polymorphs

| Structure | Space Group | Relative Gibbs Free Energy (eV/Li) | O-O Bond Length (Å) | O-O Vibrational Mode (cm⁻¹) |

| Föppl (Ground State) | P6₃/mmc | 0 | ~1.5 | 799-865 |

| Metastable Structures | Various | ~0.20 | Varies | 799-865 |

Note: The relative Gibbs free energy is with respect to the Föppl ground state. The O-O vibrational mode is a common signature for the peroxide ion (O₂²⁻).[4]

Visualizations

The following diagrams illustrate the crystal structure of lithium peroxide and a typical workflow for its computational investigation.

Caption: Simplified 2D representation of the Li₂O₂ Föppl crystal structure.

Caption: A typical workflow for DFT calculations of Li₂O₂ structures.

Conclusion

Quantum mechanical calculations have provided invaluable insights into the atomic and electronic structures of lithium peroxide. The confirmation of the Föppl structure as the ground state and the exploration of metastable polymorphs have significant implications for understanding the discharge process in Li-O₂ batteries. Continued computational efforts, particularly with more accurate and efficient methods, will be crucial for the rational design of next-generation energy storage systems. By providing a fundamental understanding of the properties of Li₂O₂, these theoretical studies pave the way for overcoming the challenges that currently hinder the widespread adoption of Li-O₂ battery technology.

References

- 1. congresos.unlp.edu.ar [congresos.unlp.edu.ar]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical exploration of various lithium peroxide crystal structures in a li-air battery - Beijing Institute of Technology [pure.bit.edu.cn]

- 5. Structure of lithium peroxide | NIST [nist.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. [physics/0503082] On the crystal structure of lithium peroxide, Li2O2 [arxiv.org]

- 9. Lithium peroxide - Wikipedia [en.wikipedia.org]

- 10. mp-841: Li2O2 (hexagonal, P6_3/mmc, 194) [legacy.materialsproject.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Role of Lithium Peroxide Formation in Lithium-Oxygen Battery Discharge

Abstract: These application notes provide a comprehensive overview of the critical role of lithium peroxide (Li₂O₂) formation during the discharge process of aprotic lithium-oxygen (Li-O₂) batteries. The discharge product, Li₂O₂, and its formation mechanism fundamentally dictate the battery's capacity, rate performance, and overall efficiency. The insulating nature of Li₂O₂ can lead to the passivation of the cathode surface, a key challenge in the development of Li-O₂ technology.[1] This document details the primary formation pathways of Li₂O₂, summarizes key performance data, and provides standardized protocols for the experimental investigation of Li₂O₂ formation and its impact on battery performance.

Introduction to Lithium Peroxide in Li-O₂ Batteries

The aprotic Li-O₂ battery operates on the electrochemical reaction between lithium at the anode and oxygen at the cathode, theoretically forming lithium peroxide (2Li⁺ + O₂ + 2e⁻ ↔ Li₂O₂), with a very high theoretical specific energy.[2] The solid discharge product, Li₂O₂, is an insulator that deposits on the porous cathode surface.[3] This deposition can block the active sites for the oxygen reduction reaction (ORR) and impede the transport of oxygen and Li⁺ ions, leading to a premature end of discharge, a phenomenon often referred to as "sudden death".[3] Understanding and controlling the nucleation, growth, and morphology of Li₂O₂ is therefore paramount to unlocking the potential of Li-O₂ batteries.[4]

Mechanisms of Lithium Peroxide Formation

The formation of Li₂O₂ during discharge is not a simple, single-step process. It is now widely understood to proceed via two main competing pathways, largely dictated by the electrolyte solvent and the discharge current density.[5] The initial step in both pathways is the one-electron reduction of an oxygen molecule to form a superoxide intermediate (O₂⁻), which then associates with a lithium ion to form lithium superoxide (LiO₂).[6]

Surface Pathway

At low solvent donor numbers (DN) and high current densities, the LiO₂ intermediate is believed to be strongly adsorbed to the cathode surface. It is then further reduced electrochemically to form a thin, conformal layer of Li₂O₂. This pathway typically leads to low discharge capacities due to rapid surface passivation.[5]

Reaction: O₂ + e⁻ → O₂⁻(ads) ; Li⁺ + O₂⁻(ads) → LiO₂(ads) ; LiO₂(ads) + Li⁺ + e⁻ → Li₂O₂(s)

Solution Pathway

In electrolytes with high donor numbers (e.g., DMSO, DMAc) and at lower current densities, the LiO₂ intermediate is more soluble and can diffuse away from the cathode surface into the electrolyte.[5][7] In the solution, two molecules of LiO₂ undergo a chemical disproportionation reaction to form solid Li₂O₂ and release an oxygen molecule.[8] This pathway allows for the growth of large, discrete Li₂O₂ particles (often in toroidal or platelet morphologies), which results in much higher discharge capacities as it is less passivating than a thin film.[3][8]

Reaction: O₂ + e⁻ → O₂⁻(sol) ; Li⁺ + O₂⁻(sol) ⇌ LiO₂(sol) ; 2LiO₂(sol) → Li₂O₂(s) + O₂

Recent research suggests a unified O₂ reduction mechanism where the solution-mediated pathway is dominant across a wide range of conditions, with species mobility and reaction kinetics determining the final morphology and capacity.[7]

References

- 1. Sluggish Li2O2 dissolution – a key to unlock high-capacity lithium–oxygen batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kaistcompass.kaist.ac.kr [kaistcompass.kaist.ac.kr]

- 3. justc.ustc.edu.cn [justc.ustc.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pnnl.gov [pnnl.gov]

Application Notes and Protocols for the Electrochemical Decomposition of Lithium Peroxide during Battery Charging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical decomposition of lithium peroxide (Li₂O₂), a critical process in the charging of lithium-air (Li-O₂) batteries. This document details the underlying mechanisms, experimental protocols for investigation, and key quantitative data to guide research and development in this field.

Introduction

The electrochemical decomposition of lithium peroxide is the cornerstone of the charging process in aprotic Li-O₂ batteries. The overall reversible reaction is:

2Li⁺ + O₂ + 2e⁻ ↔ Li₂O₂(s) (E⁰ = 2.96 V vs Li/Li⁺)[1]

During charging, solid Li₂O₂ accumulated on the porous cathode during discharge is oxidized, releasing lithium ions back into the electrolyte and evolving oxygen gas. However, this process is often plagued by high overpotentials, leading to poor energy efficiency and parasitic reactions that degrade battery components.[2][3] Understanding and optimizing the Li₂O₂ decomposition pathway is therefore a primary focus of Li-O₂ battery research.

Several mechanisms for Li₂O₂ oxidation have been proposed, moving beyond a simple, direct decomposition. These include a topotactic delithiation process, the formation of intermediate species like lithium superoxide (LiO₂), and pathways influenced by the presence of catalysts or contaminants like water.[2][3][4] The dominant mechanism can be influenced by factors such as the electrolyte composition, the morphology of the Li₂O₂ deposits, and the presence of redox mediators or solid catalysts.[5][6]

Key Decomposition Pathways and Mechanisms

The decomposition of Li₂O₂ during charging is not a monolithic process. Several pathways have been identified, often competing or coexisting depending on the battery's chemistry and operating conditions.

Direct Decomposition

The thermodynamically expected pathway is the direct two-electron oxidation of Li₂O₂ to form O₂ and Li⁺. However, this process is often kinetically hindered, contributing to the large charging overpotentials observed in many systems.[2][3]

Topotactic Delithiation

A more facile, kinetically preferred mechanism involves the topotactic delithiation of Li₂O₂.[2][3] This process is analogous to the charging mechanism in conventional lithium-ion intercalation electrodes, where lithium ions are progressively removed from the Li₂O₂ crystal lattice to form off-stoichiometric Li₂₋ₓO₂ compounds.[2][3] This pathway is associated with a lower overpotential of approximately 0.3-0.4 V.[2][3]

Caption: Topotactic delithiation pathway of Li₂O₂ decomposition.

Superoxide Intermediate (LiO₂) Pathway

Another significant pathway involves the formation of lithium superoxide (LiO₂) as an intermediate.[2][6][7] This can occur through a one-electron oxidation of Li₂O₂. The resulting LiO₂ can then either be further oxidized or undergo disproportionation to form Li₂O₂ and O₂.[6] The stability and reaction pathway of the LiO₂ intermediate are heavily influenced by the solvent's donor number and the charging potential.[7]

Caption: Li₂O₂ decomposition pathway involving a LiO₂ intermediate.

Influence of Catalysts

Both heterogeneous (solid) and homogeneous (soluble redox mediators) catalysts can significantly lower the charging overpotential by altering the decomposition mechanism.

-

Heterogeneous Catalysts: Materials like manganese dioxide (MnO₂), ruthenium (Ru), and palladium (Pd) can provide active sites for Li₂O₂ decomposition, promoting either direct oxidation or facilitating the formation and subsequent reaction of intermediates.[5][8]

-

Homogeneous Redox Mediators: Soluble molecules can facilitate the oxidation of Li₂O₂ particles that are not in direct electrical contact with the cathode surface.[6] The mediator is oxidized at the electrode surface and then chemically oxidizes the Li₂O₂ in the bulk of the electrode. The rate-limiting step in this process is often the initial one-electron oxidation of Li₂O₂ to LiO₂.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the electrochemical decomposition of Li₂O₂.

Table 1: Thermodynamic and Experimental Charging Potentials

| Decomposition Pathway/Condition | Thermodynamic Potential (V vs. Li/Li⁺) | Experimental Charging Plateau (V vs. Li/Li⁺) | Reference(s) |

| Direct Li₂O₂ Decomposition | 2.96 | > 3.5 | [1][2][3] |

| Topotactic Delithiation | - | 3.1 - 3.3 | [2][3] |

| LiO₂-like Species Oxidation | - | 3.2 - 3.5 | [2] |

| With Ruthenium-based Catalysts | - | < 3.2 (for LiOH decomposition) | [4] |

| With Redox Mediators | - | < 3.3 (for some mediators) | [6] |

Table 2: Influence of Catalysts on Charging Performance

| Catalyst Type | Catalyst Example | Effect on Charging Overpotential | Key Observation(s) | Reference(s) |

| Heterogeneous | MnO₂ nanosheets | Significantly reduced | Promotes more homogeneous decomposition of Li₂O₂. | [8] |

| Heterogeneous | Ru, Pd, Ir | Reduced | Effective in promoting reversible formation/decomposition of Li₂O₂. | [5] |

| Homogeneous | Organic Redox Mediators | Reduced | Facilitates oxidation of electrically isolated Li₂O₂. | [6] |

| Homogeneous | Ru³⁺ (dissolved) | Reduced | Facilitates charge transfer. | [5] |

Experimental Protocols

Detailed protocols for investigating the electrochemical decomposition of Li₂O₂ are provided below. These are generalized procedures and may require optimization based on specific experimental setups and research goals.

Protocol for Preparation of Li₂O₂-Prefilled Cathodes

This protocol is adapted from methods used to study the intrinsic decomposition behavior of Li₂O₂ without the influence of the discharge process.[9]

Objective: To prepare a carbon-based cathode with a known quantity of Li₂O₂ for subsequent electrochemical testing.

Materials:

-

Ketjen Black (KB) or other porous carbon material

-

Polyethylene oxide (PEO) binder

-

Commercial Li₂O₂ powder

-

Acetonitrile (anhydrous)

-

Nickel foam or carbon paper current collector

-

Argon-filled glovebox

Procedure:

-

Inside an argon-filled glovebox, prepare a slurry by mixing the carbon material, Li₂O₂ powder, and PEO binder in a predetermined ratio (e.g., 4:4:2 by weight).

-

Add a minimal amount of anhydrous acetonitrile to form a homogeneous paste.

-

Coat the slurry onto the current collector.

-

Dry the electrode under vacuum at a slightly elevated temperature (e.g., 60 °C) for several hours to remove the solvent.

-

The prepared electrode is now ready for assembly into a test cell for charging experiments.

Protocol for Operando X-ray Diffraction (XRD) Analysis

This protocol allows for the real-time monitoring of crystalline phase changes in the cathode during charging.[4][10]

Objective: To identify and track the evolution of crystalline Li₂O₂ and any crystalline intermediates or byproducts during the electrochemical decomposition process.

Equipment:

-

X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα)

-

Specially designed in-situ/operando battery cell with an X-ray transparent window (e.g., Beryllium or Kapton)

-

Potentiostat/galvanostat

-

Argon-filled glovebox for cell assembly

Procedure:

-

Assemble the Li-O₂ cell within the operando XRD cell holder inside a glovebox. The cell consists of a lithium metal anode, a separator, the cathode to be studied (which has been previously discharged to form Li₂O₂), and the electrolyte.

-

Seal the cell and mount it onto the XRD instrument.

-

Connect the cell to the potentiostat/galvanostat.

-

Begin the charging process at a specific current density (e.g., 0.3 mA/cm²).[4]

-

Simultaneously, acquire XRD patterns of the cathode at regular intervals throughout the charging process.

-

Analyze the collected XRD patterns to track the changes in the intensity and position of peaks corresponding to Li₂O₂ and other crystalline phases. Rietveld refinement can be used for quantitative analysis of phase fractions and crystallite size.[4]

Caption: Workflow for operando XRD analysis of Li₂O₂ decomposition.

Protocol for In-situ Gas Analysis

This protocol is used to monitor the evolution of gases, primarily O₂, during the charging process.

Objective: To quantify the amount of O₂ evolved and detect any side reactions that produce gaseous byproducts (e.g., CO₂ from electrolyte or carbon decomposition).

Equipment:

-

Mass spectrometer or gas chromatograph

-

Specially designed sealed battery cell with gas inlet and outlet ports

-

Potentiostat/galvanostat

-

High-purity carrier gas (e.g., Argon)

Procedure:

-

Assemble the Li-O₂ cell in a sealed container with gas ports.

-

Purge the cell with the carrier gas to remove any atmospheric contaminants.

-

Connect the gas outlet of the cell to the inlet of the mass spectrometer or gas chromatograph.

-

Connect the cell to the potentiostat/galvanostat and begin the charging process.

-

Continuously monitor the composition of the gas evolving from the cell.

-

Correlate the gas evolution profile with the electrochemical data (voltage and current) to determine the efficiency of O₂ evolution and identify any parasitic reactions.

Parasitic Reactions and Stability Considerations

During the electrochemical decomposition of Li₂O₂, particularly at high overpotentials, several parasitic reactions can occur, leading to battery degradation.

-

Electrolyte Decomposition: The highly oxidizing environment can lead to the breakdown of common organic electrolytes, forming species like lithium carbonate (Li₂CO₃), lithium formate, and lithium acetate.[9][11]

-

Carbon Cathode Degradation: The carbon support material can be oxidized, especially in the presence of reactive oxygen species, to form Li₂CO₃.[9]

-